2-[2-(2-Cyclohexylethylamino)ethylamino]acetic acid
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Overview
Description
2-[2-(2-Cyclohexylethylamino)ethylamino]acetic acid is an organic compound characterized by its unique structure, which includes a cyclohexyl group attached to an ethylamino chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Cyclohexylethylamino)ethylamino]acetic acid typically involves the reaction of cyclohexylamine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production also includes rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Cyclohexylethylamino)ethylamino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
2-[2-(2-Cyclohexylethylamino)ethylamino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(2-Cyclohexylethylamino)ethylamino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: An organic compound with similar functional groups but different structural features.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Compounds with similar amine functionalities but different aromatic structures.
Uniqueness
2-[2-(2-Cyclohexylethylamino)ethylamino]acetic acid is unique due to its cyclohexyl group, which imparts specific steric and electronic properties. This uniqueness makes it valuable for applications where these properties are advantageous, such as in the design of novel therapeutic agents or specialty chemicals.
Properties
Molecular Formula |
C12H24N2O2 |
---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
2-[2-(2-cyclohexylethylamino)ethylamino]acetic acid |
InChI |
InChI=1S/C12H24N2O2/c15-12(16)10-14-9-8-13-7-6-11-4-2-1-3-5-11/h11,13-14H,1-10H2,(H,15,16) |
InChI Key |
WHMIAQJONFFBLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCNCCNCC(=O)O |
Origin of Product |
United States |
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